

"4-(Azepan-1-yl)-4-oxobutanoic acid" vs other azepane-containing compounds

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

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The Azepane Scaffold: A Privileged Motif in Drug Discovery

A comparative analysis of "4-(Azepan-1-yl)-4-oxobutanoic acid" and other biologically active azepane-containing compounds reveals the versatility of the seven-membered nitrogen heterocycle in therapeutic applications. While "4-(Azepan-1-yl)-4-oxobutanoic acid" itself is not extensively documented in scientific literature, the broader family of azepane derivatives has yielded a rich pipeline of compounds with significant potential in oncology, neurodegenerative diseases, and epilepsy.

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a number of approved drugs and clinical candidates.^[1] Its conformational flexibility allows for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a variety of biological targets. This guide provides a comparative overview of the biological activities of different classes of azepane-containing compounds, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activities of Azepane Derivatives

The biological potential of azepane-containing compounds spans a wide therapeutic spectrum. Below is a comparison of their activity in three key areas: anticancer, anti-Alzheimer's disease,

and anticonvulsant applications.

Table 1: Anticancer Activity of Azepane Derivatives

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (μM) | Reference |
|------------------------------|-------------------------|------------------|-----------|---------------------|
| Pyrrolo[1,2-a]azepine | Compound 3 | HepG2 (Liver) | 0.004 | [2] |
| Pyrrolo[1,2-a]azepine | Compound 6 | HepG2 (Liver) | 0.0016 | [2] |
| Pyrrolo[1,2-a]azepine | Compound 5b | MCF7 (Breast) | 0.0107 | [2] |
| Pyrrolo[1,2-a]azepine | Compound 6 | HCT116 (Colon) | 0.0211 | [2] |
| Benzo[a]phenazine derivative | Compound 7 | Various | 1-10 | [3] |

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives (BACE1 Inhibition)

| Compound Class | Representative Compound | IC50 (nM) | Reference |
|-------------------------------------|-------------------------|-----------|---------------------|
| Hydroxy ethylamine derivative | Compound 3 | 1.0 | [4] |
| Six-membered ring sultam derivative | Compound 4 | 4 | [4] |
| Acyl guanidine derivative | Compound 8 | 0.32 | [4] |
| Substituted amino-oxazine | Compound 18 | 12 | [4] |
| Piperazine derivative | Compound 6 | 0.18 | [5] |

Table 3: Anticonvulsant Activity of Azepane Derivatives (MES Test in Mice)

| Compound Class | Representative Compound | ED50 (mg/kg) | Reference |
|---|-------------------------|--------------|-----------|
| 4-aminobenzamide analogue | Ameltolide | 1.4 (Oral) | [6] |
| 1-Phenylcyclohexylamine analogue | PCA | 7.0 (i.p.) | [7] |
| Conformationally restricted analog | PM-THIQ | 14.3 (i.p.) | [7] |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Compound 4g | 23.7 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key biological assays used to evaluate the azepane-containing compounds discussed above.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Protocol:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[\[10\]](#)

Anti-Alzheimer's Disease Activity: BACE1 Inhibitor FRET Assay

This assay measures the activity of β -secretase 1 (BACE1), a key enzyme in the production of amyloid- β peptides, using Fluorescence Resonance Energy Transfer (FRET).[\[11\]](#)

Protocol:

- **Reagent Preparation:** Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5), a BACE1 enzyme solution, and a fluorescently labeled BACE1 substrate.
- **Compound Preparation:** Prepare serial dilutions of the test compounds.
- **Assay Reaction:** In a 96-well black plate, add the reaction buffer, BACE1 enzyme, and the test compound.
- **Reaction Initiation:** Initiate the reaction by adding the BACE1 substrate.
- **Incubation:** Incubate the plate at 37°C for 60-120 minutes in the dark.
- **Fluorescence Measurement:** Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- **Data Analysis:** Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[\[12\]](#)

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model for evaluating the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.[13]

Protocol:

- **Animal Preparation:** Use male mice (20-25 g) and allow them to acclimatize for at least one week before the experiment.
- **Compound Administration:** Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.
- **Electroshock Induction:** At the time of peak drug effect (typically 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
- **Observation:** Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
- **Data Analysis:** Determine the median effective dose (ED50), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.[14]

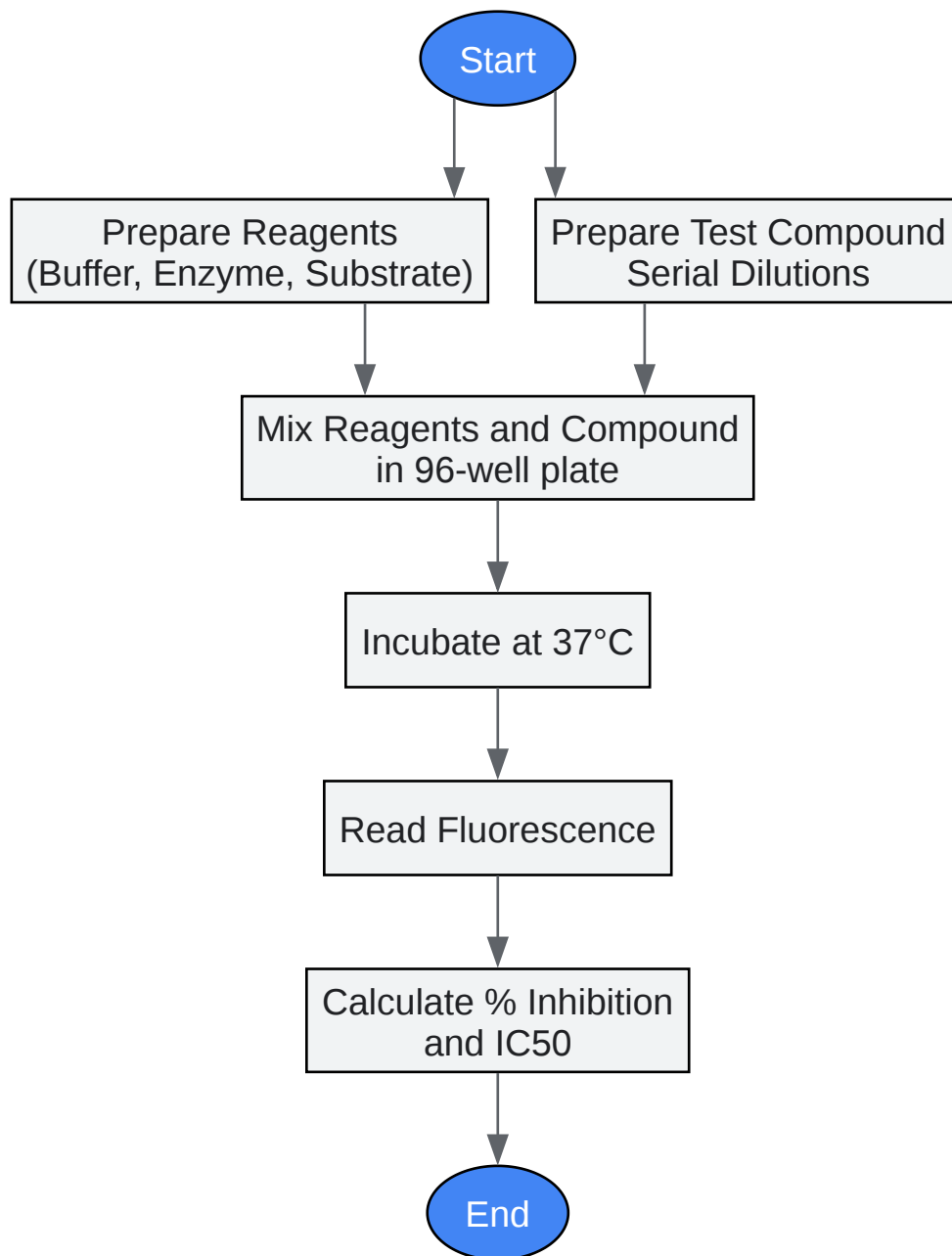
Visualizing Cellular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.



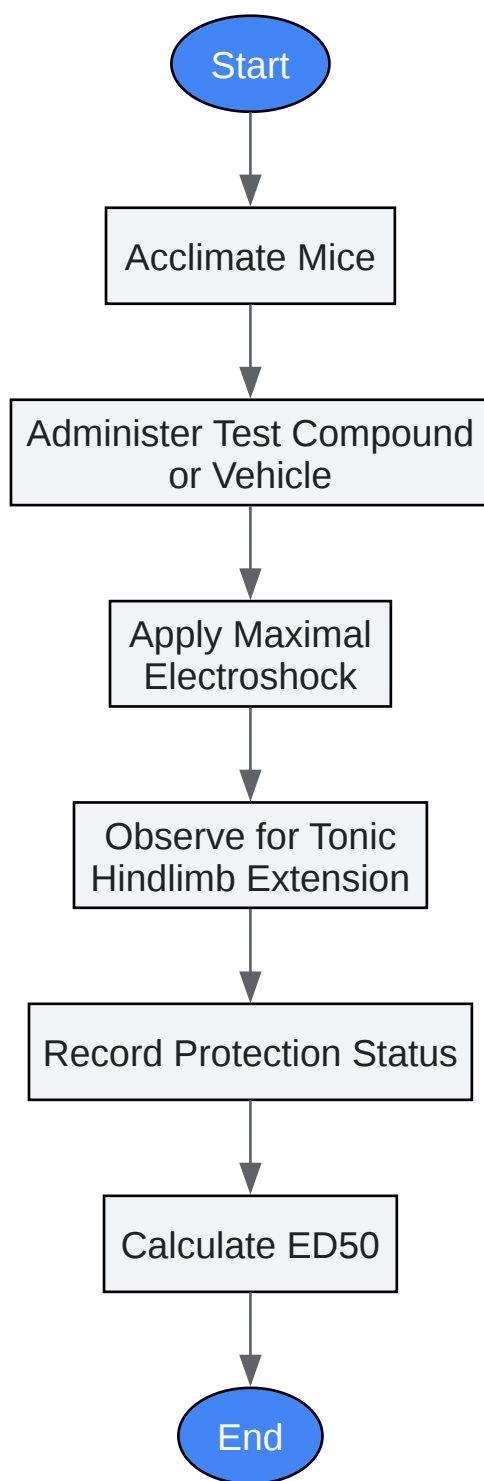
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Anticancer mechanism of pyrrolo[1,2-a]azepines.



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Workflow for the BACE1 inhibitor FRET assay.



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Workflow for the Maximal Electroshock (MES) test.

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